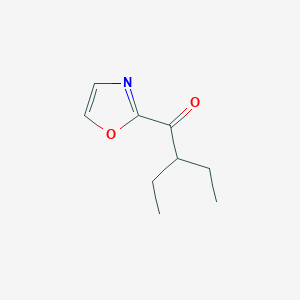

2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one is a compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring, which is known for its diverse biological activities. The presence of the oxazole moiety enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3-oxazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Enterococcus faecium and fungi like Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| This compound | E. faecium | 15 | |

| This compound | C. albicans | 12 |

Antibiofilm Activity

In addition to antimicrobial properties, this compound has demonstrated antibiofilm activity. This is crucial for preventing biofilm-related infections, which are often resistant to conventional antibiotics. The compound's ability to disrupt biofilm formation in pathogenic organisms has been documented in various studies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxazole ring may facilitate binding to enzymes or receptors involved in microbial metabolism or biofilm formation. This interaction can modulate enzymatic activity and influence cellular processes critical for microbial survival .

Toxicity Profile

While exploring the biological activities of this compound, it is essential to assess its toxicity. Preliminary studies suggest that derivatives of this compound exhibit moderate toxicity levels in certain assays (e.g., Daphnia magna toxicity tests). However, modifications to the structure can lead to decreased toxicity while maintaining antimicrobial efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmacology:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls.

Case Study 2: Biofilm Disruption

Another investigation focused on the ability of this compound to disrupt biofilms formed by C. albicans. The results showed that treatment with this compound led to a marked decrease in biofilm biomass.

Propriétés

IUPAC Name |

2-ethyl-1-(1,3-oxazol-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7(4-2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEWMQQJORFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642061 |

Source

|

| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-32-5 |

Source

|

| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.